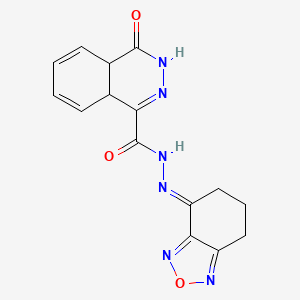![molecular formula C14H12ClN3O2 B6085030 N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide](/img/structure/B6085030.png)
N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide, also known as C16H14ClN3O2, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mécanisme D'action
The mechanism of action of N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide involves the selective inhibition of the enzyme 11β-HSD1. This inhibition leads to a decrease in the conversion of inactive cortisone to active cortisol, resulting in a reduction in the levels of glucocorticoid hormones. This reduction has been shown to have beneficial effects on various metabolic parameters such as glucose metabolism, insulin sensitivity, and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various animal models. These studies have shown that this compound has significant effects on various metabolic parameters such as glucose metabolism, insulin sensitivity, and lipid metabolism. Additionally, this compound has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide in lab experiments include its selectivity and potency as an inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in various metabolic and inflammatory diseases. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, making it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide. One potential direction is the development of more potent and selective inhibitors of 11β-HSD1, which could have significant implications for the treatment of various metabolic and inflammatory diseases. Additionally, further studies could investigate the potential of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders. Furthermore, the development of more efficient synthesis methods for this compound could facilitate its use in various research applications.
Conclusion
In conclusion, this compound is a promising compound with significant potential in various scientific research applications. Its selective inhibition of the enzyme 11β-HSD1 has been shown to have beneficial effects on various metabolic and inflammatory parameters. However, further research is needed to fully understand the potential of this compound and its future directions.
Méthodes De Synthèse
The synthesis of N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide involves the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is its use as a selective inhibitor of the enzyme 11β-HSD1, which is involved in the regulation of glucocorticoid hormone levels. This inhibition has been shown to have potential in the treatment of various metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-6-4-10(5-7-11)9-13(19)17-18-14(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFGIVJJSFNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol](/img/structure/B6084947.png)
![4-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B6084951.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6084958.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B6084994.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085015.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)